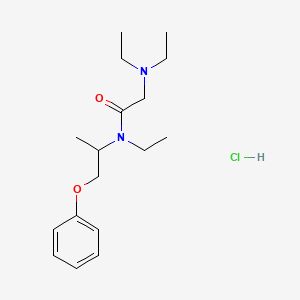
2-(Diethylamino)-N-ethyl-N-(1-phenoxy-2-propyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “C 2053” is a silicon NPN epitaxial planar type transistor designed for radio frequency amplifiers on very high frequency band mobile radio applications . It is widely used in various electronic devices due to its high efficiency and reliability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of silicon NPN epitaxial planar transistors involves several steps, including the deposition of silicon layers, doping to create NPN junctions, and the formation of metal contacts The process typically starts with a silicon wafer, which undergoes epitaxial growth to form a high-purity silicon layer This layer is then doped with impurities to create the NPN structureThe reaction conditions include high temperatures and controlled environments to ensure precise doping levels .
Industrial Production Methods: In industrial settings, the production of silicon NPN epitaxial planar transistors like C 2053 involves advanced semiconductor fabrication techniques. These include photolithography, ion implantation, and chemical vapor deposition. The entire process is carried out in cleanroom environments to prevent contamination and ensure the quality of the final product. The transistors are then tested for performance and reliability before being packaged for use in electronic devices .
Chemical Reactions Analysis
Types of Reactions: The compound C 2053, being a silicon-based transistor, does not undergo typical chemical reactions like oxidation, reduction, or substitution. Instead, its functionality is based on the electronic properties of the silicon material and the NPN junctions.
Common Reagents and Conditions: The primary reagents used in the preparation of C 2053 include silicon wafers, phosphorus or arsenic for N-type doping, and boron for P-type doping. The conditions involve high temperatures and controlled environments to ensure precise doping and the formation of the epitaxial layers .
Major Products Formed: The major product formed from the preparation of C 2053 is the silicon NPN epitaxial planar transistor itself. This transistor is then used in various electronic applications, particularly in radio frequency amplifiers .
Scientific Research Applications
The compound C 2053 has several scientific research applications, particularly in the fields of electronics and semiconductor technology. It is used in the development of high-frequency amplifiers for mobile radio applications. Researchers also study its properties to improve the performance and efficiency of electronic devices. Additionally, C 2053 is used in the design and testing of new semiconductor materials and fabrication techniques .
Mechanism of Action
The mechanism of action of C 2053 is based on its ability to amplify radio frequency signals. The NPN structure allows for efficient electron flow, which is essential for amplification. When a small input signal is applied to the base of the transistor, it controls the larger current flow between the collector and emitter, resulting in signal amplification. The molecular targets and pathways involved include the silicon lattice structure and the NPN junctions, which facilitate the movement of electrons and holes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to C 2053 include other silicon NPN epitaxial planar transistors such as 2SC1946A, 2SC1971, and 2SC1946. These transistors are also designed for radio frequency amplifiers and have similar properties and applications .
Uniqueness: What sets C 2053 apart from other similar compounds is its specific design and optimization for very high frequency band mobile radio applicationsAdditionally, the precise doping and fabrication techniques used in its production contribute to its superior quality and functionality .
Properties
CAS No. |
97702-97-1 |
|---|---|
Molecular Formula |
C17H29ClN2O2 |
Molecular Weight |
328.9 g/mol |
IUPAC Name |
2-(diethylamino)-N-ethyl-N-(1-phenoxypropan-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C17H28N2O2.ClH/c1-5-18(6-2)13-17(20)19(7-3)15(4)14-21-16-11-9-8-10-12-16;/h8-12,15H,5-7,13-14H2,1-4H3;1H |
InChI Key |
MYEWGKACNYGOJO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)N(CC)C(C)COC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















